1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide is a complex organic compound with a unique molecular structure and potential applications in scientific research. Its molecular formula is , and it has a molecular weight of approximately 393.54 g/mol. This compound is classified as a sulfonamide, which is characterized by the presence of a sulfonamide functional group (-SO₂NH₂) attached to an organic structure.
Methods of Synthesis
The synthesis of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide typically involves several steps, including:
Technical Details
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Structure
The compound features a bicyclic structure with multiple functional groups, including a ketone and a sulfonamide group. The InChI key for this compound is YLGNPOYYKRPTCB-UHFFFAOYSA-N, and its canonical SMILES representation is CCC(CNS(=O)(=O)CC12CCC(C1(C)C)CC2=O)(C3=CC=CC=C3)OC.
Reactions
The compound can participate in various chemical reactions typical for sulfonamides, including:
Technical Details
The stability of the compound under different pH conditions should be studied to assess its reactivity and potential degradation pathways.
The mechanism of action for this compound is not fully elucidated but may involve interactions with biological targets due to its structural features. The sulfonamide group may inhibit specific enzymes or pathways within microbial or mammalian systems, similar to other known sulfonamides.
Physical Properties
Chemical Properties
Relevant data on thermodynamic properties include:
This compound has potential applications in scientific research, particularly in medicinal chemistry and pharmacology due to its structural characteristics that may influence biological activity. It could be explored for:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5